molecular formula C6H6N2O3 B092384 3-Methyl-4-nitropyridine 1-oxide CAS No. 1074-98-2

3-Methyl-4-nitropyridine 1-oxide

Cat. No.: B092384
CAS No.: 1074-98-2
M. Wt: 154.12 g/mol
InChI Key: SSOURMYKACOBIV-UHFFFAOYSA-N
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Description

3-Methyl-4-nitropyridine 1-oxide, also known as this compound, is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168202. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Optical Nonlinearity and Crystal Growth : This compound shows high optical nonlinearity, particularly in second-harmonic generation. Single crystals can be grown using slow cooling in tetramethoxysilane gel, and their nonlinear optical performance correlates with crystalline quality (Andreazza et al., 1990).

  • Structural Analysis : Studies have been conducted on its crystal and molecular structures, including X-ray and neutron diffraction studies. These analyses provide insights into the molecular behavior and properties of the compound, especially regarding intramolecular charge transfer and molecular dipole moments (Shiro et al., 1977), (Baert et al., 1988).

  • Carcinogenicity and Mutagenicity : Studies on 4-nitropyridine 1-oxide derivatives, including 3-Methyl-4-NPO, have examined their carcinogenic and mutagenic potentials. 3-Methyl-4-NPO was found to be a potent carcinogen among the tested compounds (Takahashi et al., 1979).

  • Nonlinear Optical Material Synthesis : Synthesis and characterization studies demonstrate its capabilities as a nonlinear optical material. Properties like optical transmittance, mechanical properties, and laser damage threshold are important for practical applications (Boomadevi et al., 2004).

  • Nonlinear Optics in Telecommunications : It has been used in a collinear type-I autocorrelator for measuring picosecond pulses generated by semi-conductor lasers, indicating its potential in optical telecommunications (Chusseau et al., 1990).

  • Vibrational Analysis : Vibrational studies using infrared and Raman spectroscopy have been conducted, providing insights into its molecular interactions and behavior (Plaza et al., 1991), (Zhang et al., 1994).

  • Electronic Structure Analysis : Ab initio electronic structure theory has been used to study its molecules, revealing details about its electronic properties and their implications for nonlinear optical materials (Glaser & Chen, 1997).

  • Complexation in Crystal Engineering : The compound has been studied for its role in molecular complexation, particularly in the context of designing noncentrosymmetric structures for nonlinear optics (Muthuraman et al., 2001).

  • Cytotoxic Characteristics : Copper(II) nitrato complexes with methyl-substituted 4-nitropyridine N-oxide, including this compound, have been synthesized and analyzed for their physicochemical and cytotoxic characteristics (Puszko et al., 2010).

Safety and Hazards

3-Methyl-4-nitropyridine 1-oxide is harmful if inhaled, swallowed, or in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause genetic defects and is classified as carcinogenic .

Future Directions

The title adduct, C7H5NO4·C6H6N2O3, forms part of an ongoing study of the design of non-centrosymmetric systems based on 3-methy-4-nitropyridine 1-oxide . This suggests that future research could focus on the design of non-centrosymmetric systems using this compound.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve a variety of biochemical reactions .

Cellular Effects

It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-4-nitropyridine 1-oxide may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is known that this compound can interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound can interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is known that this compound can be directed to specific compartments or organelles within the cell .

Properties

IUPAC Name

3-methyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-5-4-7(9)3-2-6(5)8(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOURMYKACOBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10148043
Record name 3-Methyl-4-nitropyridine 1-oxide
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Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1074-98-2
Record name Pyridine, 3-methyl-4-nitro-, 1-oxide
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Record name 3-Methyl-4-nitropyridine 1-oxide
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Record name 3-Methyl-4-nitropyridine 1-oxide
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Record name 3-Methyl-4-nitropyridine 1-oxide
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Record name 3-methyl-4-nitropyridine 1-oxide
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Record name 5-METHYL-4-NITROPYRIDINE N-OXIDE
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Synthesis routes and methods I

Procedure details

3-Methylpyridine 1-oxide (2 g, 18.3 mmol, Step a) was added slowly to the round bottom flask containing sulfuric acid (7 mL, 128 mmol). The mixture was cooled to 0° C. and nitric acid (5.7 mL, 128 mmol) was added drop wise. The resulting reaction mixture was heated at 90-100° C. for 2 hours. The reaction mixture was poured onto crushed ice and sodium carbonate was added portion wise. The aqueous phase was extracted with chloroform. The combined organic layer was washed with brine, dried over anhydrous sodium sulfate and concentrated under vacuum to get 3-methyl-4-nitropyridine 1-oxide (1.4 g, 50%).
Quantity
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7 mL
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5.7 mL
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Synthesis routes and methods II

Procedure details

β-Picoline-N-oxide (10 g) was slowly added to the mixed acid of concentrated sulfuric acid (35 mL) and concentrated nitric acid (27.5 mL) at 0° C., gradually warmed up to 105° C. and stirred for 4 hours. The reaction solvent which was cooled down to room temperature was poured into ice (100 g) and sodium carbonate (60 g) was added thereto. After filtering out the precipitate, the reaction mixture was washed with water and dried under reduced pressure to obtain 5.83 g of 3-methyl-4-nitropyridine-N-oxide.
Quantity
10 g
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35 mL
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27.5 mL
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[Compound]
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ice
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100 g
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60 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Methyl-4-nitropyridine N-oxide?

A1: 3-Methyl-4-nitropyridine N-oxide has the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol.

Q2: What spectroscopic techniques are used to characterize 3-Methyl-4-nitropyridine N-oxide?

A2: Various spectroscopic methods are employed to analyze 3-Methyl-4-nitropyridine N-oxide, including:

  • Raman spectroscopy: Used to identify pressure-induced phase transitions in 3-Methyl-4-nitropyridine N-oxide crystals. []
  • IR spectroscopy: Utilized to study the interactions between 3-Methyl-4-nitropyridine N-oxide molecules and different solvents during crystal growth. [, ]
  • NMR spectroscopy:
    • 17O NMR: Investigates steric effects in 3-Methyl-4-nitropyridine N-oxide and other N-oxides, revealing shielding and deshielding effects on chemical shifts due to substituents. []
    • 13C NMR: Analyzes the tert-butyl groups in 3-Methyl-4-nitropyridine N-oxide and its isomer, providing insights into steric effects. []

Q3: Why is the dipole moment of 3-Methyl-4-nitropyridine N-oxide surprisingly low?

A: 3-Methyl-4-nitropyridine N-oxide possesses a smaller dipole moment than expected due to the competing electron-withdrawing nature of both the nitro and N-oxide groups. These groups create opposing electronic effects within the molecule, leading to a reduced overall dipole moment. [, , ]

Q4: What makes 3-Methyl-4-nitropyridine N-oxide a good candidate for nonlinear optical applications?

A: 3-Methyl-4-nitropyridine N-oxide exhibits promising nonlinear optical (NLO) properties, primarily due to its non-centrosymmetric crystal structure and the presence of the electron-donating methyl group and the electron-accepting nitro group, linked by a conjugated π-electron system. This electronic configuration results in significant second-order nonlinear susceptibility (χ(2)), making it suitable for applications like second harmonic generation (SHG). [, , , , , ]

Q5: How does 3-Methyl-4-nitropyridine N-oxide compare to other NLO materials in terms of efficiency?

A5: The second harmonic generation (SHG) efficiency of 3-Methyl-4-nitropyridine N-oxide has been found to be comparable to or even exceeding that of other well-known organic NLO materials like:

  • Urea: 3-Methyl-4-nitropyridine N-oxide exhibits SHG efficiency on par with or exceeding urea in some molecular complexes. []
  • 3-Methyl-4-nitropyridine-1-oxide (POM): Certain derivatives of 3-Methyl-4-nitropyridine N-oxide demonstrate SHG responses comparable to POM. []
  • 2-methyl-2,4-dinitrophenyl aminopropanoate: The SHG efficiency of 3-Methyl-4-nitropyridine N-oxide is comparable to that of 2-methyl-2,4-dinitrophenyl aminopropanoate in specific molecular arrangements. []
  • N-(4-nitrophenyl)-(S)-prolinol (NPP): Certain 3-Methyl-4-nitropyridine N-oxide-based zinc(II) complexes show SHG intensities between those of 3-Methyl-4-nitropyridine-1-oxide (POM) and NPP. []

Q6: What specific NLO phenomena have been studied in 3-Methyl-4-nitropyridine N-oxide crystals?

A6: Research has investigated various NLO phenomena in 3-Methyl-4-nitropyridine N-oxide, including:

  • Second harmonic generation (SHG): 3-Methyl-4-nitropyridine N-oxide exhibits efficient SHG, both in collinear and noncollinear configurations. [, , ]
  • Sum-frequency generation (SFG): 3-Methyl-4-nitropyridine N-oxide allows for phase-matched SFG processes. []
  • Optical parametric amplification (OPA): 3-Methyl-4-nitropyridine N-oxide shows potential for OPA applications due to its high gain at specific wavelengths. []

Q7: How does pressure affect the structure and properties of 3-Methyl-4-nitropyridine N-oxide?

A7: Applying pressure to 3-Methyl-4-nitropyridine N-oxide crystals induces significant structural changes:

  • Phase transitions: Raman spectroscopy reveals that the crystal undergoes multiple reversible phase transitions under pressure, impacting its physical and optical characteristics. []
  • Negative linear compressibility (NLC): 3-Methyl-4-nitropyridine N-oxide displays an unusual NLC region at low pressures, meaning it expands along a specific direction when compressed, which then reverses at higher pressure due to changes in intermolecular bonding and nitro group rotation. []
  • Modification of SHG efficiency: Density functional theory (DFT) calculations predict that both the pressure-induced structural changes and conformational distortions within the molecule affect its SHG efficiency. []

Q8: What challenges are associated with the crystal growth of 3-Methyl-4-nitropyridine N-oxide for NLO applications?

A8: Growing high-quality single crystals of 3-Methyl-4-nitropyridine N-oxide for optimal NLO performance presents some challenges:

  • Solvent influence: The choice of solvent during crystal growth significantly impacts crystal quality. Acetone-water mixtures have been extensively studied, revealing a complex relationship between solvent composition, solubility, growth kinetics, and defect formation. [, ]
  • Defect control: Minimizing defects is crucial for maximizing NLO efficiency. Techniques like gel growth using tetramethoxysilane (TMOS) are being explored to improve crystal quality and reduce defects. [, ]

Q9: How is computational chemistry used in research on 3-Methyl-4-nitropyridine N-oxide?

A9: Computational methods are essential for understanding and predicting the properties of 3-Methyl-4-nitropyridine N-oxide:

  • DFT calculations: Employed to investigate the electronic structure, dipole moment, and the impact of pressure-induced structural changes on NLO properties. [, , ]
  • Molecular modeling: Used to study the molecular geometry, charge distribution, and electrostatic potential around the molecule. []
  • Elongation method: Applied to calculate linear and nonlinear optical properties by simulating the crystal packing effects on the molecular properties. [, ]
  • Supermolecule approach: Used to evaluate the (hyper)polarizabilities of molecular clusters to estimate the bulk crystal properties. []

Q10: How do structural modifications of 3-Methyl-4-nitropyridine N-oxide influence its NLO properties?

A10: The research highlights the importance of the 'push-pull' effect for the NLO properties of 3-Methyl-4-nitropyridine N-oxide derivatives. Substituting different groups at the 4-position can either enhance or diminish the charge transfer and thus, the NLO response:

  • Electron-withdrawing groups: These groups might reduce the charge transfer, potentially decreasing the NLO response. []

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